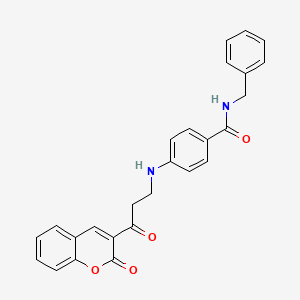
N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzyl group attached to a benzamide core, with a chromenyl moiety linked through a propyl chain. The chromenyl group, derived from chromone, is known for its diverse biological activities and is often found in various pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide typically involves multiple steps, starting with the preparation of the chromenyl intermediate. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzoyl chloride in the presence of a base like triethylamine . This intermediate is then reacted with a benzylamine derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, solvent systems, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, alcohol derivatives, and quinone derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenyl moiety is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. This can lead to a range of biological effects, including anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar chromenyl structure and exhibit comparable biological activities.
Coumarin Derivatives: These compounds also contain a chromenyl moiety and are known for their diverse pharmacological properties.
Indole Derivatives: These compounds have a similar benzylamine structure and are widely studied for their biological activities.
Uniqueness
N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide is unique due to its specific combination of a benzyl group, benzamide core, and chromenyl moiety. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C26H22N2O4 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
N-benzyl-4-[[3-oxo-3-(2-oxochromen-3-yl)propyl]amino]benzamide |
InChI |
InChI=1S/C26H22N2O4/c29-23(22-16-20-8-4-5-9-24(20)32-26(22)31)14-15-27-21-12-10-19(11-13-21)25(30)28-17-18-6-2-1-3-7-18/h1-13,16,27H,14-15,17H2,(H,28,30) |
Clave InChI |
LVKMUWHJXWDZBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NCCC(=O)C3=CC4=CC=CC=C4OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


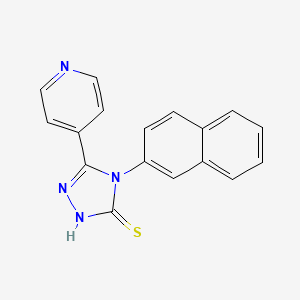
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13063252.png)
![2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B13063260.png)
![2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B13063262.png)
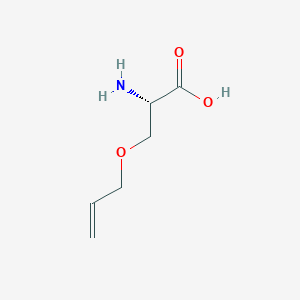
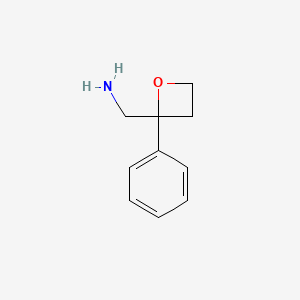
![3,7-diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one](/img/structure/B13063273.png)
![6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13063275.png)
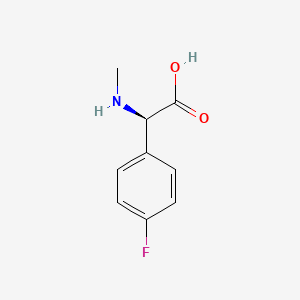
![5-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B13063283.png)
![3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione](/img/structure/B13063284.png)
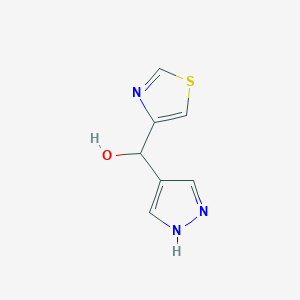

![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B13063298.png)
